MAO-B vs. MAO-A Selectivity: 130-Fold Subtype Discrimination Not Achieved by Generic Thiazole Carboxamides
The compound exhibits a pronounced selectivity window for human monoamine oxidase B (MAO‑B) over MAO‑A, a profile that is quantitatively distinct from common non‑selective MAO inhibitors and from most structurally related quinoline–thiazoles. In a purified enzyme assay using human MAO‑B expressed in insect cell membranes, the compound inhibited MAO‑B with an IC₅₀ of 300 nM [1]. Against human MAO‑A under identical assay conditions, the IC₅₀ was 39,000 nM (39 µM) [1]. The resulting selectivity ratio (MAO‑A IC₅₀ / MAO‑B IC₅₀) is approximately 130‑fold. This degree of MAO‑B preference is not observed for the 5‑carboxamide regioisomer N‑(7‑methoxyquinolin‑3‑yl)‑2,4‑dimethyl‑1,3‑thiazole‑5‑carboxamide, which lacks measurable MAO‑B activity in public databases and instead targets the epigenetic eraser LSD1 (IC₅₀ = 356 nM) [2]. The regioisomeric shift of the carboxamide from the 4‑ to 5‑position, together with the 2‑chloro substitution, thus redirects the target landscape from an epigenetic enzyme to a neurotransmitter‑metabolizing enzyme.
| Evidence Dimension | MAO-B inhibition potency and MAO-B/MAO-A selectivity |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 300 nM; MAO-A IC₅₀ = 39,000 nM; selectivity ratio ≈ 130-fold |
| Comparator Or Baseline | N-(7-methoxyquinolin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide (5‑carboxamide regioisomer, no MAO‑B activity reported; primary reported target LSD1 IC₅₀ = 356 nM) |
| Quantified Difference | Selectivity shift: from MAO‑B‑selective (target compound, 130‑fold) to LSD1‑targeting (comparator, no MAO‑B activity). Regioisomeric carboxamide position alters primary target class completely. |
| Conditions | Human MAO‑B and MAO‑A purified enzymes expressed in insect cell membranes; substrate: kynuramine; detection: 4‑hydroxyquinoline fluorescence. LSD1 assay: human recombinant enzyme, Amplex Red‑coupled H₂O₂ detection. |
Why This Matters
For laboratories procuring a chemical probe to interrogate MAO‑B‑dependent pathways in Parkinson’s disease models, the 130‑fold selectivity window minimizes confounding MAO‑A‑mediated off‑target effects on mood and blood pressure, a property not offered by the 5‑carboxamide regioisomer.
- [1] BindingDB Entry BDBM50450826 (CHEMBL4214270). Affinity Data: MAO-B IC₅₀ = 300 nM; MAO-A IC₅₀ = 39,000 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450826 View Source
- [2] BindingDB Entry BDBM50067551 (CHEMBL3402053). N-(7-methoxyquinolin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide: LSD1 IC₅₀ = 356 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067551 View Source
